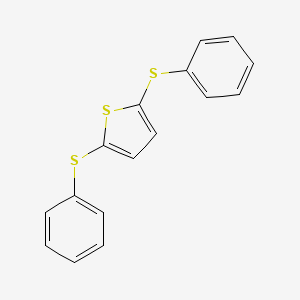

2,5-Bis(phenylthio)thiophene

Description

Contextualization of Thiophene-Based π-Conjugated Systems in Organic Electronics Research

Thiophene-based π-conjugated systems, including oligomers and polymers, are central to the progress of organic electronics. rsc.orgepa.gov Their widespread investigation stems from their excellent electronic properties and the synthetic versatility of the thiophene (B33073) unit. rsc.orgnih.gov These materials form the active components in a variety of organic electronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). epa.govpsu.edu

The electronic utility of these systems is rooted in their π-conjugated backbone, which allows for the delocalization of electrons. This delocalization is crucial for efficient charge transport, a fundamental requirement for any semiconductor. epa.gov The performance of thiophene-based devices has seen remarkable growth, in some cases surpassing that of their amorphous silicon counterparts. rsc.org The ability to fine-tune the electronic and optical properties of these materials through chemical modification is a key advantage. psu.eduacs.org Substitution at various positions on the thiophene ring can alter the material's energy levels (HOMO and LUMO), bandgap, and solid-state packing, thereby influencing device performance. beilstein-journals.org

Oligothiophenes, which are well-defined, shorter versions of polythiophenes, offer distinct advantages. Their precise molecular structures lead to high purity and synthetic reproducibility, which are vital for achieving consistent device performance. nih.gov Furthermore, the crystalline nature of many oligothiophenes facilitates long-range order in the solid state, which is beneficial for charge carrier transport. nih.gov

Significance of Sulfur-Containing Moieties in Molecular Engineering for Electronic Applications

The inclusion of sulfur atoms, both within the thiophene ring and in substituent groups like the phenylthio moiety, is of paramount importance in the molecular engineering of electronic materials. rsc.orgcore.ac.uk Sulfur-containing heterocycles are extensively used in organic semiconductors due to the unique electronic characteristics imparted by the sulfur atom. core.ac.uk

Sulfur's d-orbitals can participate in π-conjugation, influencing the electronic structure of the molecule. The polarizability of sulfur is higher than that of carbon, which can lead to enhanced intermolecular interactions and improved charge transport properties. acs.org Furthermore, the presence of sulfur atoms can lead to specific intermolecular contacts, such as S•••S interactions, which can influence the molecular packing in the solid state and, consequently, the material's charge carrier mobility. mdpi.com

The introduction of sulfur as a bridging atom or in thioether linkages, as seen in 2,5-Bis(phenylthio)thiophene, offers several advantages. These linkages can mediate electronic interactions between different parts of a molecule. core.ac.uk Moreover, the sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) (SO) or a sulfone (SO2), providing a powerful tool to tune the electronic properties of the material. core.ac.uk This ability to exist in multiple oxidation states is a feature not available to purely carbon-based linkers and adds another dimension to molecular design. core.ac.uk The incorporation of sulfur atoms can also induce non-planar molecular geometries, which can be beneficial in preventing excessive aggregation and improving solubility. rsc.org

Historical and Current Research Landscape of this compound and Structurally Related Derivatives

Research into this compound and its derivatives is multifaceted, spanning from fundamental synthesis to applications in medicinal chemistry and materials science.

A common synthetic route to this compound involves the reaction of 2,5-dibromothiophene (B18171) with n-butyllithium, followed by the addition of diphenyl disulfide. nycu.edu.tw This method provides a direct way to introduce the phenylthio substituents onto the thiophene core.

While research focusing exclusively on the parent compound is somewhat limited, its structural motif is present in a wide array of more complex molecules, indicating its role as a key building block. For instance, derivatives where the phenyl rings are functionalized have been extensively studied. A notable example is 2,5-bis(4-amidinophenyl)thiophene, which has been investigated as a potent inhibitor of the botulinum neurotoxin serotype A metalloprotease. nih.govnih.gov In this context, the thiophene core acts as a scaffold to position the pharmacologically active amidino groups.

In the realm of materials science, structurally related compounds have shown promise. For example, 2,5-bis(phenylethynyl)thiophenes have been synthesized and their photophysical properties studied, revealing that their absorption and emission characteristics can be tuned by substituents on the phenyl rings. rsc.org Other related structures, such as 2,5-bis(het)aryl substituted thiophenes, have been characterized for their spectroelectrochemical properties, providing insights into the behavior of their charged species which is relevant for redox-related applications.

The table below summarizes key findings for this compound and some of its structurally related derivatives, highlighting the diverse research areas they impact.

| Compound Name | Key Research Finding | Application Area |

| This compound | Synthesized from 2,5-dibromothiophene and diphenyl disulfide. nycu.edu.tw | Precursor/Building Block |

| 2,5-Bis(4-amidinophenyl)thiophene | Acts as a potent inhibitor of botulinum neurotoxin serotype A metalloprotease. nih.govnih.gov | Medicinal Chemistry |

| 2,5-Bis(phenylethynyl)thiophenes | Absorption and emission maxima are tunable by para-substituents on the phenyl rings. rsc.org | Organic Electronics / Photonics |

| 2,5-Bis(het)aryl substituted thiophenes | Spectroelectrochemical studies provide information on their charged species. | Materials Science |

| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | Used as a fluorescent brightener. | Industrial Chemistry |

This diverse research landscape underscores the foundational importance of the 2,5-disubstituted thiophene core, with the phenylthio substituents providing a gateway to a vast chemical space for the creation of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(phenylsulfanyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S3/c1-3-7-13(8-4-1)17-15-11-12-16(19-15)18-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJZNEIPPWWGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(S2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Bis Phenylthio Thiophene

Direct Synthesis Pathways for 2,5-Bis(phenylthio)thiophene

Direct methods for the synthesis of this compound primarily involve the formation of carbon-sulfur bonds at the 2 and 5 positions of the thiophene (B33073) ring. These methods often utilize dihalothiophenes as starting materials.

Organolithium-Mediated Thiolation of Dihalothiophenes

A plausible and efficient route to this compound involves the reaction of a 2,5-dihalothiophene with a lithium thiophenolate, generated in situ from thiophenol and an organolithium reagent. While a specific protocol for this compound is not extensively detailed in the literature, the general principles of nucleophilic aromatic substitution on thiophene rings support this approach.

The reaction proceeds via a nucleophilic attack of the thiophenolate anion on the electron-deficient carbon atoms of the dihalothiophene. The high reactivity of organolithium reagents facilitates the deprotonation of thiophenol to form the highly nucleophilic lithium thiophenolate. wikipedia.org This is followed by the displacement of the halide ions from the thiophene ring. The choice of solvent and temperature is crucial for the success of this reaction, with ethereal solvents like tetrahydrofuran (B95107) (THF) being common.

A representative, though not specific, reaction scheme would involve:

Generation of lithium thiophenolate by reacting thiophenol with an organolithium reagent such as n-butyllithium in an inert solvent.

Addition of 2,5-dibromothiophene (B18171) or 2,5-dichlorothiophene (B70043) to the solution of lithium thiophenolate.

The reaction mixture is typically stirred at a controlled temperature to allow for the substitution to occur at both the 2 and 5 positions.

This method is anticipated to provide good yields of the desired product, driven by the strong nucleophilicity of the thiophenolate and the susceptibility of the C-X bonds in the dihalothiophene to nucleophilic attack.

Comparative Analysis of Established Routes for Di(arylthio)thiophene Architectures

The synthesis of di(arylthio)thiophene architectures can be achieved through several established routes, each with its own set of advantages and limitations. A comparative analysis of these methods provides insight into the selection of an appropriate synthetic strategy.

| Synthetic Route | Description | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a dihalothiophene with a thiol in the presence of a base (e.g., K2CO3). bohrium.com | Often proceeds without the need for a metal catalyst. bohrium.com | May require electron-withdrawing groups on the thiophene ring to activate it for nucleophilic attack. bohrium.com |

| Palladium-Catalyzed Cross-Coupling | Coupling of a dihalothiophene with a thiol using a palladium catalyst and a suitable ligand. | High efficiency and broad substrate scope. unipd.it | Requires a metal catalyst which can be expensive and may need to be removed from the final product. |

| Copper-Catalyzed Thiolation | Use of copper catalysts for the formation of C-S bonds between dihalothiophenes and thiols. | Generally more cost-effective than palladium catalysis. | Can sometimes require harsher reaction conditions. |

| Reaction with Organolithium Reagents | As described in section 2.1.1, this involves the use of highly reactive organolithium reagents to generate a potent nucleophile. wikipedia.org | High reactivity leading to potentially high yields. | Requires stringent anhydrous and inert atmosphere conditions due to the reactivity of organolithium reagents. wikipedia.org |

General Strategies for the Synthesis of 2,5-Disubstituted Thiophene Analogues Relevant to this compound

The synthesis of 2,5-disubstituted thiophene analogues is a broad field with numerous methodologies. These strategies are relevant as they can be adapted for the synthesis of this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiophene rings. The Suzuki and Stille couplings are particularly noteworthy.

Suzuki Coupling: This reaction involves the coupling of a thienylboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a 2,5-di(aryl)thiophene, a 2,5-dibromothiophene can be coupled with an arylboronic acid. nih.gov

Stille Coupling: This reaction couples an organotin compound (e.g., a thienylstannane) with an organic halide catalyzed by a palladium complex. This method is also highly effective for creating C-C bonds at the 2 and 5 positions of the thiophene ring.

These methods are highly valued for their reliability and functional group tolerance, making them suitable for the synthesis of complex thiophene derivatives.

Metal-Free Cyclization Approaches to Substituted Thiophene Cores

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the costs and potential toxicity associated with metal catalysts. Several metal-free cyclization approaches have been developed for the synthesis of substituted thiophene cores.

One notable example is the reaction of 1,3-diynes with a sulfur source, such as elemental sulfur or sodium sulfide (B99878), often in the presence of a base. organic-chemistry.org These reactions can proceed through a cascade of reactions to form the thiophene ring. Another approach involves the condensation of α,β-unsaturated carbonyl compounds with sulfur reagents. These methods offer a more environmentally benign route to thiophene synthesis.

Regioselective Functionalization of Thiophene Ring Systems

The regioselective functionalization of the thiophene ring is crucial for the synthesis of specifically substituted derivatives. The inherent reactivity of the thiophene ring dictates the positions of substitution. The α-positions (2 and 5) are generally more reactive towards electrophilic substitution than the β-positions (3 and 4) due to the greater stabilization of the intermediate carbocation. wikipedia.org

This inherent reactivity can be exploited to achieve regioselective functionalization. For example, direct halogenation of thiophene typically occurs at the 2- and 5-positions. wikipedia.org Furthermore, directed metalation, often using organolithium reagents in the presence of a directing group, can achieve functionalization at specific positions that might not be accessible through direct electrophilic substitution.

Post-Synthetic Modifications and Chemical Derivatization of the this compound Scaffold

The this compound core structure is amenable to a range of post-synthetic modifications, enabling the synthesis of a diverse library of derivatives with tailored properties. These transformations can be broadly categorized into reactions involving the sulfur atoms of the phenylthio groups, electrophilic substitution on the thiophene nucleus, and modifications of the peripheral phenyl rings.

Sulfur Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atoms within the phenylthio substituents of this compound are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties and geometry of the molecule. The oxidation state of the sulfur atoms can be controlled by the choice of oxidizing agent and reaction conditions.

The stepwise oxidation of the thioether to a sulfoxide (B87167) and then to a sulfone can be achieved with careful control of the oxidant stoichiometry. For instance, the oxidation of thiophene derivatives to their corresponding sulfones can be accomplished using hydrogen peroxide catalyzed by methyltrioxorhenium(VII). nih.gov The rate of conversion from a sulfide to a sulfoxide is generally enhanced by electron-donating groups on the thiophene ring. nih.gov

Table 1: Oxidation States of this compound Derivatives

| Derivative Name | Chemical Formula | Oxidation State of Sulfur |

| This compound | C₁₆H₁₂S₃ | -2 (Thioether) |

| 2-(Phenylsulfinyl)-5-(phenylthio)thiophene | C₁₆H₁₂OS₃ | 0 (Sulfoxide), -2 (Thioether) |

| 2,5-Bis(phenylsulfinyl)thiophene | C₁₆H₁₂O₂S₃ | 0 (Sulfoxide) |

| 2-(Phenylsulfonyl)-5-(phenylthio)thiophene | C₁₆H₁₂O₂S₃ | +2 (Sulfone), -2 (Thioether) |

| 2-(Phenylsulfinyl)-5-(phenylsulfonyl)thiophene | C₁₆H₁₂O₃S₃ | 0 (Sulfoxide), +2 (Sulfone) |

| 2,5-Bis(phenylsulfonyl)thiophene | C₁₆H₁₂O₄S₃ | +2 (Sulfone) |

This table presents the possible oxidation products of this compound.

The introduction of oxygen atoms at the sulfur centers withdraws electron density from the thiophene ring, thereby influencing its reactivity in subsequent chemical transformations.

Further Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring in this compound is electron-rich and thus susceptible to electrophilic aromatic substitution. The two phenylthio groups are ortho, para-directing and activating, meaning they direct incoming electrophiles to the vacant 3- and 4-positions of the thiophene ring and increase the ring's reactivity compared to unsubstituted thiophene. researchgate.net

The phenylthio group (-SPh) is considered an electron-donating group (EDG) through resonance, where the lone pairs on the sulfur atom can be delocalized into the aromatic π-system. libretexts.org This electron donation increases the nucleophilicity of the thiophene ring, making it more reactive towards electrophiles. lumenlearning.com Consequently, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation are expected to proceed readily at the 3- and 4-positions.

The directing effect of the phenylthio groups can be understood by examining the resonance structures of the carbocation intermediate formed during electrophilic attack. When the electrophile attacks at the 3-position (ortho to one sulfur and meta to the other), the positive charge can be stabilized by resonance involving the lone pairs of the adjacent sulfur atom. A similar stabilization is possible for attack at the 4-position.

Modifications and Substituent Effects on the Phenyl Moieties

The peripheral phenyl rings of this compound offer additional sites for chemical modification. Standard electrophilic aromatic substitution reactions can be performed on these rings to introduce a wide variety of functional groups. The nature of these substituents can, in turn, influence the electronic properties of the entire molecule through inductive and resonance effects.

For example, introducing an electron-donating group like a methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring would increase the electron-donating ability of the phenylthio substituent, further activating the thiophene ring towards electrophilic attack. Conversely, an electron-withdrawing group like a nitro group (-NO₂) would have the opposite effect, deactivating the system.

Advanced Spectroscopic and Structural Characterization of 2,5 Bis Phenylthio Thiophene

Comprehensive Spectroscopic Probing of Electronic and Vibrational States

Spectroscopic methods are essential for elucidating the molecular structure and electronic properties of 2,5-Bis(phenylthio)thiophene. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information on its connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its molecular framework. Due to the molecule's symmetry, the spectra are notably simple.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), displays two main signals. A multiplet observed between δ 7.21 and 7.11 ppm corresponds to the ten protons of the two phenyl groups. A sharp singlet at δ 7.00 ppm is assigned to the two equivalent protons on the thiophene (B33073) ring, confirming the 2,5-substitution pattern.

The ¹³C NMR spectrum further supports this structure. It shows six distinct signals corresponding to the different carbon environments. Two quaternary carbon signals at δ 136.1 and 134.4 ppm are assigned to the substituted carbons of the thiophene and phenyl rings, respectively. The remaining four signals in the aromatic region (δ 129.1–125.8 ppm) correspond to the protonated carbons of the phenyl and thiophene rings.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.21-7.11 | m | Phenyl protons (10H) |

| ¹H | 7.00 | s | Thiophene protons (2H) |

| ¹³C | 136.1 | s (Cq) | Thiophene C-S |

| ¹³C | 134.4 | s (Cq) | Phenyl C-S |

| ¹³C | 129.1 | d (CH) | Phenyl CH |

| ¹³C | 128.9 | d (CH) | Phenyl CH |

| ¹³C | 126.1 | d (CH) | Phenyl CH |

| ¹³C | 125.8 | d (CH) | Thiophene CH |

Infrared (IR) and Raman Spectroscopy for Characteristic Vibrational Modes

While specific experimental IR and Raman spectra for this compound are not widely reported, the expected vibrational modes can be predicted based on its functional groups.

Infrared (IR) Spectroscopy:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100–3050 cm⁻¹ region, corresponding to the C-H stretching vibrations of the thiophene and phenyl rings.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are anticipated in the 1600–1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-S Stretching: The carbon-sulfur stretching vibrations for both the thiophene ring and the thioether linkages typically appear in the fingerprint region, generally between 800 and 600 cm⁻¹. These can be weak and difficult to assign definitively without comparative analysis.

C-H Out-of-Plane Bending: Strong absorption bands are expected in the 900–675 cm⁻¹ region, which are highly characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would be expected to complement the IR data. The symmetric vibrations of the molecule, such as the symmetric stretching of the thiophene ring and the "breathing" modes of the phenyl rings, would likely produce strong signals. The C-S stretching vibrations are also often more prominent in Raman spectra compared to IR.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound in acetonitrile (B52724) (CH₃CN) shows two distinct absorption bands, indicating a conjugated π-electron system. nycu.edu.tw

A high-energy absorption maximum (λmax) is observed at 247 nm, which can be attributed to π→π* transitions within the phenyl rings. nycu.edu.tw A second, lower-energy absorption maximum appears at 301 nm; this is likely associated with π→π* transitions involving the entire conjugated system, including the thiophene ring and the sulfur lone pairs. nycu.edu.tw The molar absorptivity values (log ε) indicate that these are strongly allowed transitions. nycu.edu.tw Emission spectroscopy data is not extensively available, but molecules with this type of extended π-system often exhibit fluorescence.

| λmax (nm) | Molar Absorptivity (log ε) | Assignment |

|---|---|---|

| 247 | 4.42 | π→π* (Phenyl rings) |

| 301 | 3.98 | π→π* (Conjugated system) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which serves as a definitive confirmation of its elemental composition. For this compound, the experimentally determined mass is in excellent agreement with the calculated mass for the molecular formula C₁₆H₁₂S₃. nycu.edu.twnycu.edu.tw This confirms the identity and purity of the compound. nycu.edu.twnycu.edu.tw

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂S₃ |

| Calculated Mass (m/z) | 300.0103 |

| Found Mass (m/z) | 300.0096 |

X-ray Crystallographic Analysis of Solid-State Structures

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional relationships.

Elucidation of Molecular Conformation and Torsional Relationships

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. Therefore, precise experimental data on its solid-state conformation, bond lengths, and torsional angles are not available.

Investigation of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided due to the lack of available crystallographic data.

Analysis of Supramolecular Architectures Formed by Bis(phenylthio)thiophene Units

A detailed analysis of the supramolecular architectures formed by this compound units cannot be provided due to the lack of available crystallographic data.

Theoretical and Computational Investigations of 2,5 Bis Phenylthio Thiophene

Electronic Structure Determination via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scienceopen.com DFT methods are used to determine the ground-state electronic structure, which is fundamental to understanding the molecule's stability, reactivity, and optoelectronic characteristics. scienceopen.com For thiophene (B33073) derivatives, functional and basis set combinations like B3LYP/6-31G(d) or B3LYP/6-311++g(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic behavior. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level corresponds to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic excitation properties.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | B3LYP/6-311++G(d,p) | -4.994 | -1.142 | 3.852 | nih.gov |

| 2,5-dihydrothiophene derivative (B1) | Gaussian 09 | -5.3228 | -2.9939 | 2.33 | rsc.org |

| 2,5-dihydrothiophene derivative (B2) | Gaussian 09 | -5.2553 | -3.0385 | 2.22 | rsc.org |

| Thiophene Dimer | B3LYP | - | - | 4.06 | thaiscience.info |

For this compound, the sulfur atoms in the thiophene ring and the thioether linkages, along with the phenyl groups, would create an extended π-conjugated system. This conjugation is expected to raise the HOMO level and lower the LUMO level compared to unsubstituted thiophene, resulting in a relatively small energy gap.

The electronic band gap, approximated by the HOMO-LUMO gap in molecular systems, is a key indicator of a material's potential for use in semiconductor devices. thaiscience.info A smaller band gap generally correlates with higher conductivity and absorption at longer wavelengths. DFT calculations can reliably predict these gaps. For instance, studies on polythiophene have shown that hybrid DFT functionals like B3LYP can yield band gaps in good agreement with experimental values. thaiscience.info

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges across the molecule. nih.gov This information is vital for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. In this compound, the electron-rich nature of the sulfur atoms and the aromatic rings would lead to a delocalized electron density distribution across the molecule's backbone. DFT calculations would likely show negative partial charges on the sulfur atoms and a complex distribution of charge across the thiophene and phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. This method is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules, providing insights into their color and photochemical behavior.

For a molecule like this compound, TD-DFT calculations would predict the primary electronic transitions, such as the HOMO to LUMO transition (π → π*). The results would typically be presented as a table of excitation energies, oscillator strengths (which relate to the intensity of the absorption peak), and the corresponding wavelengths. These theoretical spectra can then be compared with experimental data to validate the computational model. Studies on various thiophene derivatives have demonstrated the utility of TD-DFT in simulating their electronic spectra and understanding the nature of the excited states involved in photochemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural fluctuations. For a flexible molecule like this compound, which has rotational freedom around the C-S bonds linking the phenyl groups to the thiophene core, MD simulations are invaluable.

These simulations can identify the most stable conformers (low-energy states) and the energy barriers between them. Understanding the conformational flexibility is crucial as it can significantly impact the molecule's electronic properties and how it packs in a solid state. For instance, the degree of planarity between the thiophene and phenyl rings affects the extent of π-conjugation. MD studies on related systems, such as amorphous poly(3-hexylthiophene), have been used to investigate local ordering and its influence on charge transport properties, demonstrating the power of this technique to link molecular dynamics to material function. chemrxiv.org

Quantum Chemical Approaches to Reaction Pathway Analysis and Mechanistic Insights

Quantum chemical methods, particularly DFT, can be used to explore the potential energy surfaces of chemical reactions. This allows for the detailed analysis of reaction pathways, the identification of transition states, and the calculation of activation energies. For this compound, such studies could investigate its synthesis mechanisms or its degradation pathways.

For example, computational modeling could be applied to the C-S bond formation steps in its synthesis, providing insights into the reaction mechanism and helping to optimize reaction conditions. DFT models have been successfully used to predict reaction outcomes for thiophenes, such as in catalytic C-H functionalization, where calculations showed that metalation at the 2-position was favored and that subsequent ring-opening was energetically unfavorable. chemrxiv.org A similar approach could elucidate the reactivity of this compound, predicting its behavior in various chemical environments.

Investigation of Charge Transfer Characteristics within Molecular Systems

The ability of a molecule to transport charge is fundamental to its application in organic electronics. Theoretical chemistry offers tools to investigate charge transfer characteristics. The reorganization energy, which is the energy required for a molecule to geometrically relax after gaining or losing an electron, is a key parameter. A low reorganization energy is desirable for efficient charge transport.

Polymerization and Oligomerization Strategies Utilizing 2,5 Bis Phenylthio Thiophene Derivatives

Design and Synthesis of Conjugated Polymers and Oligomers Based on 2,5-Disubstituted Thiophene (B33073) Monomers

The synthesis of conjugated polymers from 2,5-disubstituted thiophene monomers is a versatile strategy for creating materials with tailored properties. Unlike 3-substituted thiophenes, where polymerization can lead to regio-irregularities (head-to-head or tail-to-tail linkages), the use of 2,5-disubstituted monomers inherently ensures a regular, alternating structure in the polymer backbone. nih.gov This structural regularity is crucial for achieving desirable electronic and optoelectronic properties. nih.gov

The design process begins with a monomer derived from 2,5-bis(phenylthio)thiophene, which is functionalized to be reactive in polymerization reactions. Common strategies involve introducing leaving groups, such as halogens (e.g., bromine), or organometallic functionalities (e.g., boronic esters or stannanes) at other positions on the thiophene ring or on an adjacent comonomer. These functionalized monomers can then be polymerized through various cross-coupling reactions to form high molecular weight polymers. researchgate.netrsc.org

Several polymerization techniques are employed for this class of monomers, including chemical or electrochemical oxidative coupling and, most prominently, transition metal-catalyzed polycondensation reactions. acs.orgwikipedia.org The choice of method depends on the desired polymer structure, molecular weight, and the specific functional groups present on the monomer.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers, offering high efficiency and functional group tolerance. d-nb.infodntb.gov.ua Among these, Stille and Suzuki polycondensations are the most widely utilized for preparing thiophene-containing polymers. acs.orgnih.gov

The Stille polycondensation involves the reaction of an organotin compound (e.g., a distannyl derivative of a monomer) with an organohalide (e.g., a dibromo-comonomer) in the presence of a palladium catalyst. researchgate.net A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups and its effectiveness in coupling electron-rich heterocycles like thiophene. researchgate.net However, a significant drawback is the toxicity of the organotin reagents and the difficulty in completely removing tin byproducts from the final polymer. chemicalforums.com

The Suzuki polycondensation couples an organoboron compound, typically a boronic acid or boronic ester, with an organohalide, again catalyzed by a palladium complex. researchgate.netnih.gov This method is often preferred due to the lower toxicity of the boron-containing reagents and the ease of removal of boron byproducts. chemicalforums.com High molecular weight thiophene-containing polymers have been successfully synthesized using Suzuki polycondensation, particularly with the development of highly active catalyst systems. researchgate.netrsc.org For instance, 2,5-thiophenebis(boronic acid) derivatives can be effectively polymerized with various dibromo-aromatic compounds. rsc.org

Direct Arylation Polymerization (DArP) has also emerged as a more atom-economical alternative, creating C-C bonds by coupling a C-H bond with a C-Halide bond, thus reducing the need for pre-functionalized organometallic monomers. rsc.org

Table 1: Comparison of Stille and Suzuki Polycondensation for Thiophene Derivatives

| Feature | Stille Polycondensation | Suzuki Polycondensation |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnBu₃) | Organoboron (R-B(OH)₂) |

| Advantages | High yields, excellent functional group tolerance, effective for electron-rich heterocycles. researchgate.netrsc.org | Low toxicity of reagents, easy removal of byproducts, commercially available reagents. chemicalforums.com |

| Disadvantages | Toxicity of tin compounds, difficulty in removing tin residues. chemicalforums.com | Can be sensitive to steric hindrance, requires a base for activation. |

| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

Achieving control over polymer molecular weight (Mn) and polydispersity (Đ = Mw/Mn) is critical for optimizing material properties and device performance. acs.org Controlled polymerization, often described as a "living" polymerization, allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ close to 1.0). nih.govnih.gov

While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are prominent examples of controlled radical polymerizations, their application to step-growth polycondensation is less direct. nih.gov However, a form of controlled polymerization known as catalyst transfer polycondensation (CTP) has been exceptionally successful for conjugated polymers, particularly polythiophenes. acs.org

CTP is a chain-growth mechanism that can yield well-defined polymers with tunable molecular weights that are inversely proportional to the catalyst loading. acs.org This method has been shown to produce polymers with low dispersity (Đ < 1.2) and allows for the synthesis of block copolymers. acs.org While initially demonstrated with nickel catalysts for the synthesis of poly(3-alkylthiophene)s, the principles of CTP can be extended to other systems. acs.org For palladium-catalyzed polycondensations like Stille and Suzuki, achieving true "living" characteristics is challenging. However, careful control over reaction conditions—such as monomer stoichiometry, catalyst loading, temperature, and reaction time—can provide a degree of control over the final molecular weight and distribution. rsc.org For example, flow chemistry techniques have been used in Stille polycondensation to precisely control reaction parameters, leading to reproducible synthesis of block copolymers with targeted block ratios. rsc.org

Influence of Phenylthio Substitution on Polymer Regioregularity and Chain Conformation

For polymers derived from this compound, the concept of regioregularity is inherently addressed, as the substitution pattern dictates a regular alternating copolymer structure. The primary structural consideration then becomes the polymer chain conformation, specifically the degree of planarity along the conjugated backbone.

The phenylthio (-SPh) substituents exert a significant steric influence. The bulky phenyl groups can force adjacent thiophene rings in the polymer backbone to twist out of plane. researchgate.net This twisting disrupts the π-orbital overlap along the chain, which can be detrimental to charge transport. nih.gov The extent of this steric hindrance depends on the specific architecture of the polymer and the nature of the comonomer.

Conversely, the sulfur atom in the phenylthio group possesses lone pairs of electrons that can potentially participate in conjugation with the polythiophene backbone. This electronic interaction could, in principle, favor a more planar conformation to maximize orbital overlap. Therefore, the final chain conformation is a balance between the steric hindrance of the phenyl rings and the electronic effects of the sulfur atoms. This trade-off is a critical factor in determining the material's ultimate properties.

Relationship Between Monomer Structure and Resulting Polymer Electronic Properties

The electronic properties of conjugated polymers are intrinsically linked to their chemical structure at the monomer level and the resulting macromolecular architecture. nih.govnih.gov For polymers incorporating this compound units, several factors stemming from the monomer structure dictate the final electronic characteristics.

Conjugation and Band Gap : The degree of π-conjugation along the polymer backbone is the primary determinant of the electronic band gap (Eg). A more planar chain conformation leads to more effective π-orbital overlap, resulting in a more delocalized electronic system and a smaller band gap. nih.gov As discussed, the steric bulk of the phenylthio groups can induce torsion in the polymer chain, increasing the band gap. researchgate.net The choice of comonomer is also crucial; incorporating electron-donating or electron-accepting units can create donor-acceptor (D-A) polymers, which often exhibit smaller band gaps due to intramolecular charge transfer. cam.ac.uk

Energy Levels (HOMO/LUMO) : The phenylthio substituent can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The sulfur atom is electron-donating, which would be expected to raise the HOMO level of the polymer. acs.org This is a critical parameter for applications in organic electronics, as the HOMO and LUMO levels determine the efficiency of charge injection and the open-circuit voltage in organic solar cells. nsf.gov

Charge Carrier Mobility : The ability of charges to move through the material is highly dependent on both intra-chain (along the polymer backbone) and inter-chain (between adjacent polymer chains) transport. While intra-chain transport is favored by a planar, highly conjugated backbone, inter-chain transport relies on ordered solid-state packing (crystallinity). nih.gov The bulky and somewhat flexible phenylthio side groups may disrupt the close packing of polymer chains, potentially leading to a more amorphous morphology and lower inter-chain charge hopping efficiency compared to polymers with simple alkyl side chains. researchgate.netresearchgate.net

Table 2: Predicted Influence of 2,5-Bis(phenylthio) Substituents on Polymer Properties

| Property | Influencing Factor from -SPh Group | Predicted Effect |

|---|---|---|

| Band Gap (Eg) | Steric hindrance from phenyl rings causes backbone twisting. | Increase in Eg (blue shift in absorption). |

| HOMO Energy Level | Electron-donating nature of sulfur atoms. | Increase (less negative potential). |

| Chain Packing/Crystallinity | Bulky, non-linear shape of the substituent. | Disruption of ordered packing, leading to lower crystallinity. |

| Charge Carrier Mobility | Combination of backbone twisting and disrupted packing. | Likely decrease compared to planar, crystalline analogues. |

Structure Property Relationships in 2,5 Bis Phenylthio Thiophene and Its Advanced Derivatives

Impact of Substituent Electronic and Steric Effects on Core Thiophene (B33073) Reactivity and Properties

Modulation of Electronic Transitions and Absorption Spectra

The electronic absorption spectra of 2,5-bis(phenylthio)thiophene and its derivatives are dominated by π-π* transitions within the conjugated system. The position and intensity of these absorption bands are highly sensitive to the nature of the substituents on the phenyl rings.

In a study of analogous 2,5-bis(phenylethynyl)thiophenes, it was observed that both electron-donating and electron-withdrawing para-substituents on the phenyl rings lead to a bathochromic (red) shift in the absorption and emission maxima compared to the unsubstituted parent compound. pastic.gov.pk This suggests that substitution, in general, extends the effective conjugation length and lowers the energy of the π-π* transition. Electron-withdrawing groups were found to be more effective in inducing this shift. pastic.gov.pk

The following table summarizes the effect of various substituents on the longest wavelength absorption maximum (λmax) for a series of 2,5-bis(para-R-phenylethynyl)thiophenes, which serve as a model for the trends expected in this compound derivatives.

| Substituent (R) | λmax (nm) |

|---|---|

| H | 380 |

| CH3 | 385 |

| OCH3 | 398 |

| NMe2 | 438 |

| CF3 | 386 |

| CN | 400 |

| NO2 | 418 |

| CO2Me | 398 |

Data sourced from a study on 2,5-bis(phenylethynyl)thiophenes, presented here as a qualitative trend for this compound derivatives. pastic.gov.pk

Influence on Molecular Packing and Solid-State Organization

The solid-state organization of organic semiconductor materials is a critical determinant of their bulk charge transport properties. In the case of this compound and its derivatives, the substituents on the phenyl rings can exert significant control over the molecular packing in the crystalline state.

For instance, the introduction of bulky substituents can lead to increased intermolecular distances and potentially disrupt the favorable π-π stacking interactions that are essential for efficient charge hopping between adjacent molecules. Conversely, substituents capable of forming specific intermolecular interactions, such as hydrogen bonding, could be used to enforce a more ordered and co-facial arrangement of the molecules.

X-ray diffraction studies on related thiophene-based molecules have revealed that even subtle changes in the molecular structure can lead to vastly different packing motifs, ranging from herringbone to lamellar structures. In the crystal structure of 2,5-bis(4-biphenylyl)thiophene, a spine-like or herringbone arrangement is observed. researchgate.net The bent shape of the molecule dictates an upright orientation of the long molecular axes with respect to the crystal face. researchgate.net This type of packing can have significant implications for the anisotropy of charge transport in thin films.

Role of the Thiophenic-Phenylthio Conjugation Pathway in Charge Delocalization

The electronic communication between the central thiophene ring and the flanking phenylthio substituents is fundamental to the properties of this compound. The sulfur atoms of the thioether linkages possess lone pairs of electrons that can participate in the π-conjugated system, providing a pathway for charge delocalization across the entire molecule.

This extended conjugation is responsible for the characteristic absorption in the UV-visible region and is a prerequisite for the potential use of these materials in optoelectronic applications. The degree of charge delocalization is influenced by the dihedral angle between the thiophene and phenyl rings. A more planar conformation allows for greater orbital overlap and more effective delocalization, while a twisted conformation, often induced by steric hindrance from bulky substituents, can interrupt the conjugation pathway.

In thiophene-based systems, the delocalization of π-electrons plays a crucial role in stabilizing charged species, such as radical cations (polarons) and dications (bipolarons), which are the primary charge carriers in doped conducting polymers. researchgate.net The ability of the phenylthio groups to participate in the delocalization of these charges is a key factor in determining the charge transport properties of materials based on this molecular scaffold.

Correlation of Computational Predictions with Experimental Observations of Electronic Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting and understanding the electronic behavior of conjugated organic molecules like this compound. DFT calculations can provide valuable insights into molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and simulated electronic absorption spectra. pastic.gov.pkresearchgate.net

These theoretical predictions can be correlated with experimental data obtained from techniques such as cyclic voltammetry (for HOMO/LUMO levels) and UV-visible spectroscopy (for electronic transitions). For example, DFT calculations on 2,5-bis[4-N,N-diethylaminostyryl]thiophene and its analogues have shown that the calculated energy band gaps are in good agreement with the trends observed in their absorption spectra. pastic.gov.pk

A close correspondence between computational predictions and experimental results lends confidence to the theoretical models and allows for the rational design of new materials with tailored electronic properties. Discrepancies between theory and experiment can often be attributed to factors not fully accounted for in the calculations, such as solvent effects or intermolecular interactions in the solid state, providing further avenues for investigation.

The following table presents a conceptual comparison of how computational and experimental data can be correlated for a hypothetical series of substituted this compound derivatives.

| Substituent | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) | Experimental Band Gap (from λonset, eV) |

|---|---|---|---|---|

| -H | -5.50 | -2.20 | 3.30 | 3.15 |

| -OCH3 (EDG) | -5.35 | -2.15 | 3.20 | 3.05 |

| -NO2 (EWG) | -5.80 | -2.50 | 3.30 | 3.10 |

This table is illustrative and does not represent actual experimental data for this compound.

Design Principles for Enhancing Optoelectronic Characteristics through Molecular Engineering

The insights gained from structure-property relationships and computational studies provide a set of design principles for the molecular engineering of this compound derivatives with enhanced optoelectronic characteristics.

To achieve a smaller HOMO-LUMO gap, which is often desirable for applications in organic solar cells and field-effect transistors, one can employ several strategies:

Introduction of Strong Electron-Donating and -Withdrawing Groups: Creating a "push-pull" system by functionalizing one phenylthio group with a strong EDG and the other with a strong EWG can significantly lower the band gap.

Extension of the π-Conjugated System: Replacing the phenyl rings with larger aromatic systems, such as naphthyl or anthracenyl groups, can extend the conjugation length and lead to a red-shift in the absorption spectrum.

Planarization of the Molecular Backbone: The use of intramolecular hydrogen bonding or other "conformational locks" can help to enforce a more planar structure, thereby improving π-orbital overlap and charge delocalization.

For applications requiring high charge carrier mobility, the focus of molecular design shifts towards controlling the intermolecular interactions and solid-state packing. This can be achieved through:

Introduction of Side Chains: The attachment of alkyl or alkoxy side chains can be used to modulate the solubility and influence the self-assembly and thin-film morphology of the material.

Symmetrization of the Molecule: Highly symmetric molecules often exhibit a greater tendency to form well-ordered crystalline domains, which can facilitate efficient charge transport.

By systematically applying these design principles, it is possible to create a library of this compound-based materials with a wide range of tunable optoelectronic properties, making them promising candidates for a variety of organic electronic devices.

Applications of 2,5 Bis Phenylthio Thiophene and Its Polymeric Counterparts in Organic Electronics and Advanced Materials

Organic Field-Effect Transistors (OFETs) Utilizing Thiophene-Based Semiconductors

Thiophene-based semiconductors are a cornerstone in the field of organic electronics, primarily due to their excellent charge transport properties and environmental stability. pkusz.edu.cn The performance of OFETs fabricated with these materials is critically dependent on factors such as the molecular structure of the semiconductor, the morphology of the thin film, and the properties of the interfaces within the device. postech.ac.kr

Charge Carrier Mobility Studies and Transport Mechanisms

The charge carrier mobility (µ) is a key performance metric for an OFET, indicating how quickly charge carriers can move through the semiconductor material. For thiophene-based polymers, mobilities can vary significantly depending on the specific molecular structure and the processing conditions. For instance, studies on donor-acceptor copolymers incorporating thienothiophene units have demonstrated high hole mobilities. One such polymer, PDBF-co-TT, which contains a diketopyrrolopyrrole (DPP) unit, has achieved a high hole mobility of up to 0.53 cm²/Vs. nih.gov This high mobility is attributed to the ordered packing of the polymer chains and strong intermolecular interactions. nih.gov

Another example, a series of thienothiophene-benzotriazole-based copolymers, showed that the introduction of fluorine and alkoxy substituents could significantly enhance hole mobility. The fluorinated polymer (PTTBTz-F) exhibited a hole mobility of 4.49 x 10⁻² cm²/Vs, which was nearly three orders of magnitude higher than the unsubstituted version. researchgate.net This enhancement is linked to improved inter-chain packing and a favorable "edge-on" orientation of the polymer chains relative to the substrate. researchgate.net

Device Fabrication Methodologies and Performance Metrics

The fabrication of high-performance OFETs involves a series of carefully controlled steps, from substrate cleaning to the deposition of the various layers of the device. A common device architecture is the bottom-gate, top-contact configuration.

A typical fabrication process for a thiophene-based polymer OFET can be summarized as follows:

Substrate Preparation: The process begins with a heavily doped silicon wafer that acts as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) serving as the gate dielectric. Thorough cleaning of the substrate is crucial to ensure a pristine surface for subsequent layer deposition. ossila.com

Dielectric Surface Modification: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to create a more hydrophobic and ordered surface. This treatment improves the crystallinity and molecular ordering of the subsequently deposited organic semiconductor layer, leading to enhanced device performance. nih.gov

Semiconductor Deposition: The thiophene-based semiconductor is typically dissolved in an organic solvent and then deposited onto the substrate using techniques like spin-coating or drop-casting. ossila.comresearchgate.net The choice of solvent and deposition parameters significantly impacts the morphology of the resulting thin film.

Source and Drain Electrode Deposition: Finally, the source and drain electrodes, typically made of gold, are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. pkusz.edu.cn

The performance of these devices is characterized by several key metrics, including the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For novel thiophene-anthracene based semiconductors, mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 10⁷ have been reported. pkusz.edu.cn Another semicrystalline polymer, PffBT4T-2DT, has demonstrated near-ideal transistor behavior with a hole mobility approaching 0.5 cm²/Vs. nih.gov

Performance Metrics of Various Thiophene-Based OFETs

| Semiconductor Material | Mobility (cm²/Vs) | On/Off Ratio | Fabrication Notes |

|---|---|---|---|

| PDBF-co-TT | 0.53 (hole) | - | Bottom-gate, top-contact architecture. nih.gov |

| PTTBTz-F | 4.49 x 10⁻² (hole) | 1.13 x 10⁷ | Annealed at 305°C. researchgate.net |

| Thiophene-Anthracene Oligomer | 0.50 (hole) | > 10⁷ | Two-stage semiconductor deposition process. pkusz.edu.cn |

| PffBT4T-2DT | ~0.5 (hole) | - | Top-gate, bottom-contact architecture. nih.gov |

Interface Engineering for Optimized Device Performance

The interface between the semiconductor and the dielectric layer is a critical region where charge transport occurs in an OFET. postech.ac.kr Therefore, engineering this interface is a powerful strategy to enhance device performance. postech.ac.krnih.gov The use of self-assembled monolayers (SAMs) on the dielectric surface is a widely adopted technique. nih.gov

A study on poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) deposited on five different silane (B1218182) SAMs demonstrated that varying the surface energy of the SAM can significantly impact the FET mobility and turn-on voltage. ox.ac.ukheeneygroup.comprinceton.edursc.org This effect is attributed to changes in the polymer crystallinity at the buried interface. ox.ac.ukheeneygroup.comprinceton.edursc.org Similarly, treating the SiO₂ dielectric with OTS has been shown to reduce the density of trap states at the interface, leading to improved charge transport. nih.gov

In addition to modifying the dielectric interface, the interface between the semiconductor and the source/drain electrodes can also be engineered. For example, treating gold electrodes with Penta-fluoro-benzene-thiol (PFBT) has been shown to reduce the threshold voltage and enhance the charge carrier mobility in OFETs based on a dithienothiophene and furan-flanked diketopyrrolopyrrole based polymer. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Phenomena

Thiophene-based materials are also promising candidates for the emissive layer in OLEDs, offering the potential for high efficiency and color tunability. pkusz.edu.cn The electroluminescent properties of these materials are closely tied to their molecular structure and the dynamics of excited states (excitons) within the device.

Electroluminescence Efficiency and Spectral Characteristics

The efficiency of an OLED is typically quantified by its external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W). For a donor-π-acceptor type molecule, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) core, a solution-processed OLED exhibited a maximum external quantum efficiency of 4.61%, a current efficiency of 10.6 cd/A, and a power efficiency of 6.70 lm/W. beilstein-journals.org This device emitted green light with emission maxima at 520 nm. beilstein-journals.org

In a related device architecture, an organic light-emitting field-effect transistor (OLEFET), a derivative of thiophene (B33073), 2,4-bis(4-(2′-thiophene-yl)phenyl)thiophene (TPTPT), was used as the active layer. kyoto-u.ac.jpaip.org This device demonstrated electroluminescence, with a higher efficiency observed for a shorter channel length. A maximum EL quantum efficiency of 6.4 x 10⁻³ % was achieved for a device with a 0.8 µm channel length. kyoto-u.ac.jpaip.org

The spectral characteristics of thiophene-based emitters can be tuned by modifying their chemical structure. For instance, the introduction of different substituents can alter the energy levels of the molecule, leading to shifts in the emission color. Polythiophenes, for example, are known to be effective red emitters, a color that can be challenging to achieve with other classes of conjugated polymers. pkusz.edu.cn

Performance of Thiophene-Based OLEDs and OLEFETs

| Emissive Material | Device Type | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) |

|---|---|---|---|---|---|

| DMB-TT-TPA | OLED | 4.61 | 10.6 | 6.70 | 520 beilstein-journals.org |

| TPTPT | OLEFET | 6.4 x 10⁻³ | - | - | - kyoto-u.ac.jpaip.org |

Exciton (B1674681) Dynamics and Charge Recombination Processes

In an OLED, light is generated through the radiative decay of excitons, which are bound electron-hole pairs formed by the recombination of injected charges. tue.nl The dynamics of these excitons, including their formation, diffusion, and decay, are fundamental to the device's operation and efficiency. tue.nlnih.gov

The process begins with the injection of electrons and holes from the cathode and anode, respectively. These charges are transported through the organic layers and recombine within the emissive layer to form excitons. tue.nl According to spin statistics, 25% of the formed excitons are in the singlet state (which can decay radiatively to produce fluorescence) and 75% are in the triplet state (which typically decay non-radiatively in fluorescent OLEDs). researchgate.net

In thiophene-based materials, the confinement of excitons on the polymer main chain is an important factor influencing luminescence efficiency. For poly(alkylthiophene)s, it has been observed that longer alkyl side chains lead to increased interchain separation, which improves exciton confinement and results in higher electroluminescence efficiency. pkusz.edu.cn

The recombination of charge carriers in amorphous organic semiconductors like poly- and oligo-thiophenes can be a complex process. It is influenced by the energetic landscape of the material. hse.ru Understanding and controlling these charge recombination processes are crucial for minimizing non-radiative decay pathways and maximizing the light output of the OLED. bit.edu.cn While specific studies on the exciton dynamics and charge recombination in 2,5-Bis(phenylthio)thiophene are not available, the general principles derived from related thiophene systems provide a framework for understanding its potential behavior in OLEDs. nih.govfau.de

Emerging Research Frontiers and Future Perspectives for 2,5 Bis Phenylthio Thiophene Chemistry

Development of Next-Generation Sustainable Synthetic Methodologies

The traditional synthesis of aryl thioether compounds, including 2,5-Bis(phenylthio)thiophene, often relies on methods that are not environmentally benign. Future research is increasingly focused on developing sustainable and efficient synthetic routes that align with the principles of green chemistry.

Key areas of development include:

Photocatalytic C-S Bond Formation: Visible-light photoredox catalysis is a promising green strategy for forming carbon-sulfur bonds under mild conditions. nih.gov This approach utilizes light energy to generate reactive radical intermediates from thiols, which can then couple with aryl partners. nih.gov The development of photocatalytic methods for the synthesis of this compound would represent a significant advancement over traditional transition-metal-catalyzed cross-coupling reactions, which often require harsh conditions.

Direct C-H Arylation: C-H activation is a powerful, atom-economical strategy for forming C-C and C-heteroatom bonds. researchgate.net Research into the direct C-H functionalization of the thiophene (B33073) ring would eliminate the need for pre-functionalized starting materials, thereby reducing waste and synthetic steps. chemrxiv.org Future methodologies could focus on regioselective C-H arylation of the thiophene core with thiophenol derivatives.

Solvent-Free and Microwave-Assisted Reactions: The use of alternative energy sources like microwave irradiation can significantly accelerate reaction times and reduce energy consumption. rsc.org Developing solvent-free or microwave-assisted protocols for the synthesis of this compound would enhance the environmental friendliness of its production.

| Synthetic Strategy | Advantages | Potential for this compound |

| Visible-Light Photocatalysis | Mild reaction conditions, energy-efficient, use of abundant light energy. nih.gov | Direct coupling of thiophene with phenyl disulfide or thiophenol derivatives. |

| Direct C-H Activation | High atom economy, reduced synthetic steps, avoids pre-functionalization. researchgate.netchemrxiv.org | Palladium-catalyzed direct arylation of thiophene at the 2 and 5 positions. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced side reactions. rsc.org | Accelerated synthesis through efficient heating of polar reactants. |

In-depth Probing of Ultrafast Charge Dynamics and Excitonic Processes

Understanding the fundamental photophysical processes that occur in this compound upon photoexcitation is crucial for its application in optoelectronic devices. Future research will likely focus on elucidating its ultrafast charge dynamics and excitonic behavior using advanced spectroscopic techniques.

Key research directions include:

Transient Absorption Spectroscopy: This technique can be employed to study the formation and decay of excited states, charge-transfer states, and radical ions on femtosecond to nanosecond timescales. chemrxiv.orgrsc.org Probing the dynamics of photo-induced intramolecular charge transfer (ICT) between the thiophene donor and the phenylthio groups will be essential.

Time-Resolved Photoluminescence: Investigating the fluorescence lifetime and quantum yield of this compound and its derivatives will provide insights into the radiative and non-radiative decay pathways of its excited states. nih.gov

Computational Modeling: Quantum-chemical calculations will play a vital role in complementing experimental studies by predicting excited-state energies, oscillator strengths, and the nature of electronic transitions. rsc.org This will aid in understanding the structure-property relationships governing the photophysical behavior.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Transient Absorption Spectroscopy | Excited-state lifetimes, charge separation and recombination dynamics. chemrxiv.orgrsc.org | Understanding the potential for charge generation in photovoltaic applications. |

| Time-Resolved Photoluminescence | Fluorescence lifetimes, quantum yields, radiative and non-radiative decay rates. nih.gov | Assessing the efficiency of light emission for potential use in OLEDs. |

| Femtosecond Pump-Probe Spectroscopy | Ultrafast excited-state dynamics, conical intersections, and vibrational dynamics. acs.org | Elucidating the initial steps of photo-induced processes. |

Advanced Rational Design for High-Performance Organic Electronic Devices

The unique electronic properties of the thiophene-phenylthio framework make this compound a promising candidate for use in a variety of organic electronic devices. Advanced rational design strategies will be key to unlocking its full potential.

Future applications and design considerations include:

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are known for their excellent charge transport characteristics. acs.orgnih.gov By modifying the phenylthio side groups with electron-donating or -withdrawing substituents, the HOMO and LUMO energy levels of this compound can be fine-tuned to optimize charge injection and transport in both p-type and n-type OFETs. nih.gov

Organic Solar Cells (OSCs): The broad absorption and tunable energy levels of thiophene derivatives are advantageous for their use as donor materials in OSCs. rsc.orgrsc.org Rational design of this compound-based molecules could lead to materials with optimized absorption spectra and energy level alignment with acceptor materials, thereby enhancing power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs): While less explored, the inherent fluorescence of thiophene-based systems could be harnessed for OLED applications. researchgate.net Molecular engineering to enhance the fluorescence quantum yield and tune the emission color of this compound derivatives is a viable research avenue.

| Device Application | Key Design Parameters | Future Outlook for this compound |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, appropriate HOMO/LUMO levels, good film morphology. nih.gov | Tuning of electronic properties through substitution on the phenyl rings. |

| Organic Solar Cells (OSCs) | Broad absorption spectrum, suitable energy level alignment, efficient charge separation. rsc.orgrsc.org | Use as a donor or acceptor material in bulk heterojunction devices. |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color tenability, good thermal stability. researchgate.net | Development of efficient blue or deep-blue emitters. |

Integration of this compound into Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic components in hybrid materials can lead to novel properties and enhanced device performance. The sulfur atoms in the this compound structure provide excellent anchoring points for integration with inorganic materials.

Emerging frontiers in this area are:

Perovskite Solar Cells (PSCs): Thiophene-based organic molecules have been successfully used as hole-transporting materials (HTMs) and interfacial layers in PSCs. researchgate.net The phenylthio groups in this compound could facilitate strong interactions with the perovskite surface, leading to efficient charge extraction and passivation of defects. researchgate.net

Functionalized Nanoparticles: Thiophene derivatives can be grafted onto the surface of inorganic nanoparticles (e.g., silica, metal oxides) to create hybrid materials for sensing, catalysis, or biomedical applications. acs.org The this compound unit could impart specific electronic or optical functionalities to these nanoparticles.

Metal-Organic Frameworks (MOFs): Incorporating thiophene-based linkers into MOFs can enhance their properties for applications such as gas storage and separation. nih.gov The geometry and electronic nature of this compound could be exploited to create MOFs with tailored pore environments and selective adsorption capabilities. lsu.eduacs.org

| Hybrid System | Role of Thiophene Derivative | Potential of this compound |

| Perovskite Solar Cells | Hole-transporting material, interfacial layer for defect passivation. researchgate.netresearchgate.net | Improved charge extraction and stability due to sulfur-perovskite interactions. |

| Functionalized Nanoparticles | Surface ligand for tuning electronic properties and solubility. acs.org | Creation of photoactive or electroactive nanocomposites. |

| Metal-Organic Frameworks | Organic linker to control pore size and functionality. nih.gov | Development of MOFs for selective gas adsorption or catalysis. |

Exploration of Novel Stimuli-Responsive Materials Based on Thiophene-Phenylthio Frameworks

Stimuli-responsive or "smart" materials that change their properties in response to external triggers are at the forefront of materials science. The thiophene-phenylthio framework offers a versatile platform for designing such materials.

Future research could explore:

Mechanochromic Materials: Thiophene-based π-conjugated systems have shown promise as mechanochromic materials, where mechanical stress induces a change in their optical properties. nih.gov The flexible phenylthio linkages in this compound could be engineered to create materials that exhibit fluorescence or color changes upon grinding or stretching.

Thermoresponsive Materials: By attaching thermoresponsive polymer chains (e.g., poly(N-isopropylacrylamide)) to the this compound core, it may be possible to create materials that exhibit a lower critical solution temperature (LCST) behavior, making them suitable for applications as temperature sensors or in drug delivery. rsc.orgrsc.org

Chemosensors: The electron-rich thiophene core and the sulfur atoms of the phenylthio groups can act as binding sites for specific analytes. researchgate.net Functionalization of the this compound scaffold could lead to the development of selective and sensitive chemosensors for metal ions or organic molecules, with the binding event being signaled by a change in fluorescence or absorption. researchgate.net

| Stimulus | Potential Application | Design Strategy for this compound |

| Mechanical Force (Mechanochromism) | Stress sensors, security inks. nih.gov | Engineering intermolecular interactions to favor different packing modes under stress. |

| Temperature (Thermoresponsiveness) | Smart hydrogels, temperature sensors. rsc.orgrsc.org | Grafting of thermoresponsive polymer side chains onto the core structure. |

| Chemical Analytes (Chemosensing) | Environmental monitoring, medical diagnostics. researchgate.net | Introduction of specific receptor units for selective analyte binding. |

Q & A

Q. How can the molecular structure of 2,5-Bis(4-biphenylyl)thiophene (BP1T) be determined experimentally?

Methodological Answer: X-ray crystallography is the primary method for resolving BP1T's bent molecular geometry and spine-like crystal packing. The bent thiophene core enforces upright molecular alignment relative to crystal faces, which is critical for anisotropic charge transport in devices. Synchrotron radiation sources enhance resolution for weak scattering from sulfur atoms . Key Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 388.5 g/mol | PubChem |

| Crystal System | Orthorhombic | PubChem |

| XLogP3-AA | 8.2 (lipophilic) | PubChem |

Q. What spectroscopic techniques are used to characterize the photophysical properties of thiophene-based fluorophores like BBOT?

Methodological Answer:

- UV-Vis Spectroscopy: Identifies absorption maxima (e.g., BBOT shows λmax ~ 370 nm in solution), influenced by electron-withdrawing benzoxazole substituents .

- Fluorescence Spectroscopy: Measures emission spectra and quantum yield. BBOT exhibits strong blue fluorescence (λem ~ 435 nm), suitable for bioimaging and optoelectronics .

- Transient Absorption Spectroscopy: Probes excited-state dynamics (e.g., singlet-triplet transitions) in femtosecond timescales for optoelectronic applications .

Q. How are thiophene derivatives functionalized for biological imaging applications?

Methodological Answer: BP1T derivatives are modified via Suzuki-Miyaura coupling to attach biomolecule-anchoring groups (e.g., carboxylates or amines). Conjugation with ligands (e.g., folate) enables targeted cell imaging. Confocal microscopy validates cellular uptake and localization .

Advanced Research Questions

Q. How does the crystal orientation of BP1T influence charge carrier dynamics in field-effect transistors (FETs)?

Methodological Answer: BP1T’s upright molecular alignment in the ab-plane creates a herringbone crystal lattice, facilitating π-π stacking along the c-axis. Time-resolved microwave conductivity (TRMC) measurements show anisotropic charge mobility, with hole mobility exceeding 0.1 cm²/V·s along the stacking direction. Device fabrication requires epitaxial growth on templated substrates to align crystals .

Q. What methodologies quantify the binding affinity of BBOT with β-cyclodextrin in supramolecular systems?

Methodological Answer: Spectrofluorometric Titration:

- Prepare BBOT in phosphate buffer (pH 7.4) and titrate with β-cyclodextrin.

- Monitor fluorescence intensity changes (e.g., enhancement due to reduced solvent quenching).

- Fit data to a 1:1 binding model using the Benesi-Hildebrand equation to calculate binding constants (K ~ 10³–10⁴ M⁻¹) . Structural Validation: ROESY NMR confirms inclusion geometry, showing proximity between BBOT’s thiophene ring and cyclodextrin’s hydrophobic cavity .

Q. What synthetic strategies optimize solubility of conjugated polymers derived from 2,5-bis(trimethylstannyl)thiophene monomers?

Q. How do electron-withdrawing substituents affect the electrochemical stability of thiophene derivatives?

Methodological Answer: Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals:

- BP1T: Oxidation potential (Eox) = +1.2 V vs. Fc/Fc⁺, indicating moderate stability against hole accumulation .

- BBOT: Eox = +1.5 V due to electron-withdrawing benzoxazole groups, enhancing stability in OLEDs . Advanced Analysis: Density functional theory (DFT) calculates HOMO/LUMO levels, correlating with experimental CV results .

Contradictions and Validation

- Bioimaging vs. Toxicity: While BP1T derivatives are biocompatible for imaging , BBOT requires stringent waste disposal due to potential ecological toxicity .

- Synthesis Yields: Microwave-assisted Stille polymerization achieves high yields (>80%) for soluble polymers , whereas small-scale functionalization (e.g., cyano-group addition) may yield <40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products